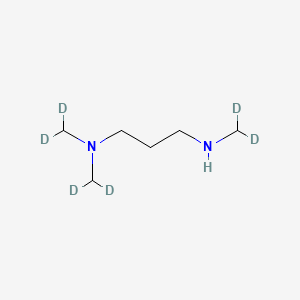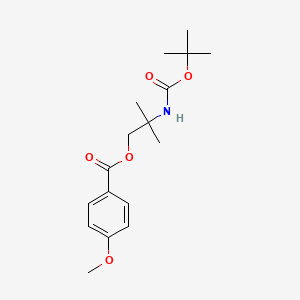
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxybenzoate ester. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups which can be selectively removed under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified with 4-methoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the reaction conditions precisely, leading to higher efficiency and lower production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate can undergo several types of chemical reactions:
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Deprotection: 2-amino-2-methylpropyl 4-methoxybenzoate.
Hydrolysis: 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid and 4-methoxybenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoates.
Applications De Recherche Scientifique
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups:
Boc Group: Protects the amino group during synthesis, preventing unwanted reactions.
Methoxybenzoate Ester: Can be hydrolyzed to release the active carboxylic acid, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-chlorobenzoate: Contains a chlorine atom instead of a methoxy group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-methylpropyl 4-methoxybenzoate is unique due to its combination of protective groups, which makes it particularly useful in multi-step organic syntheses where selective deprotection is required.
Propriétés
Formule moléculaire |
C17H25NO5 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methoxybenzoate |
InChI |
InChI=1S/C17H25NO5/c1-16(2,3)23-15(20)18-17(4,5)11-22-14(19)12-7-9-13(21-6)10-8-12/h7-10H,11H2,1-6H3,(H,18,20) |
Clé InChI |
IJLZOCLIOUWCIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)COC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


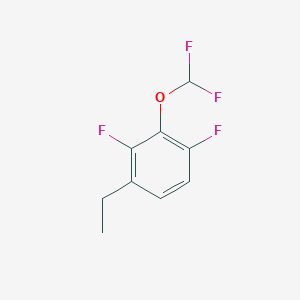
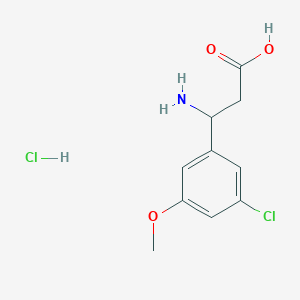
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)
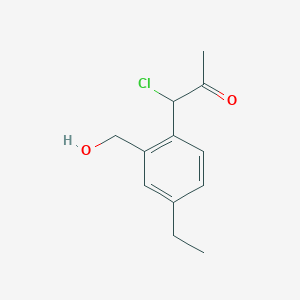
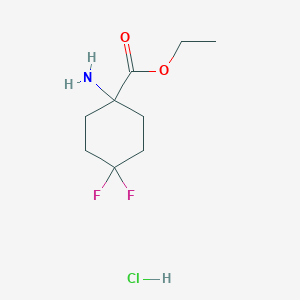
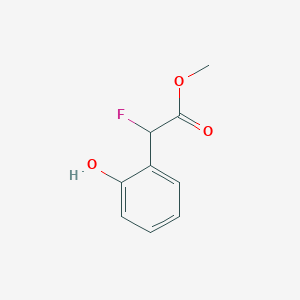

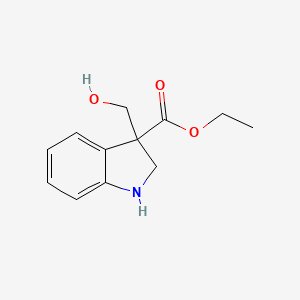
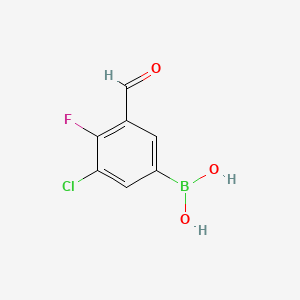

![(1-methyl-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B14041855.png)

